4-((4-fluorophenyl)sulfonyl)-N-(furan-2-ylmethyl)-2-(o-tolyl)oxazol-5-amine
Description
Propriétés
IUPAC Name |
4-(4-fluorophenyl)sulfonyl-N-(furan-2-ylmethyl)-2-(2-methylphenyl)-1,3-oxazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN2O4S/c1-14-5-2-3-7-18(14)19-24-21(20(28-19)23-13-16-6-4-12-27-16)29(25,26)17-10-8-15(22)9-11-17/h2-12,23H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSIODLYLIPZJHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=C(O2)NCC3=CC=CO3)S(=O)(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-fluorophenyl)sulfonyl)-N-(furan-2-ylmethyl)-2-(o-tolyl)oxazol-5-amine typically involves multiple steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide.
Introduction of the Fluorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a fluorophenyl halide reacts with a nucleophile.
Attachment of the Furan Ring: This can be done via a coupling reaction, such as a Suzuki or Heck reaction, where the furan ring is introduced to the existing molecular framework.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring or the oxazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide or thiol group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution Reagents: Halides (e.g., bromine, chlorine), nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxazole N-oxides, while reduction could produce sulfonyl-reduced derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
Biologically, the compound may exhibit interesting properties such as enzyme inhibition or receptor binding, making it a candidate for biochemical studies.
Medicine
In medicinal chemistry, 4-((4-fluorophenyl)sulfonyl)-N-(furan-2-ylmethyl)-2-(o-tolyl)oxazol-5-amine could be explored for its potential therapeutic effects. It might serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
Industrially, the compound could be used in the development of new materials or as a specialty chemical in various applications, including pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 4-((4-fluorophenyl)sulfonyl)-N-(furan-2-ylmethyl)-2-(o-tolyl)oxazol-5-amine would depend on its specific biological target. Generally, it could interact with proteins or enzymes, inhibiting their activity or altering their function. The molecular targets might include kinases, receptors, or other enzymes involved in critical biological pathways.
Comparaison Avec Des Composés Similaires
Key Structural Variations
The following table summarizes critical differences between the target compound and its closest analogs:
Analysis of Substituent Effects
- Sulfonyl Group: The 4-fluorophenylsulfonyl group in the target compound offers moderate electron-withdrawing effects compared to the stronger electron-withdrawing 4-chlorophenylsulfonyl in analogs .
- Position 2 Substituents :
- N-Substituents :
Molecular Properties
- Molecular Weight : The target compound (412.44 g/mol) falls within the typical range for drug-like molecules, whereas analogs vary significantly (255–428 g/mol).
- Polarity : The sulfonyl group increases polarity, but the o-tolyl and furan groups balance hydrophobicity.
Activité Biologique
The compound 4-((4-fluorophenyl)sulfonyl)-N-(furan-2-ylmethyl)-2-(o-tolyl)oxazol-5-amine has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 446.5 g/mol. The structure includes a fluorophenyl group, a furan moiety, and an oxazole ring, contributing to its unique biological profile.
| Property | Value |
|---|---|
| Molecular Formula | C22H23FN2O5S |
| Molecular Weight | 446.5 g/mol |
| CAS Number | 951968-55-1 |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in cancer progression and inflammation, specifically targeting histone deacetylases (HDACs) and other related pathways.
Inhibition of HDACs
Research indicates that compounds structurally similar to 4-((4-fluorophenyl)sulfonyl)-N-(furan-2-ylmethyl)-2-(o-tolyl)oxazol-5-amine can exhibit HDAC inhibitory activity. For instance, a related compound demonstrated an IC50 value of 1.30 µM against HepG2 cancer cells, indicating a significant antiproliferative effect .
Anticancer Activity
A series of in vitro studies have been conducted to assess the anticancer properties of this compound. The results indicate that it exhibits promising cytotoxic effects against various cancer cell lines.
-
Cell Line Studies :
- In vitro tests showed that the compound has a notable inhibitory effect on solid tumor cells.
- The IC50 values observed were comparable to established chemotherapeutic agents.
-
Mechanistic Insights :
- Apoptosis assays revealed that the compound promotes cell death through apoptosis pathways.
- Cell cycle analysis indicated G2/M phase arrest, suggesting interference with the cell division process.
Antiviral Potential
Emerging data suggest that the compound may also possess antiviral properties. Studies focusing on related sulfonamide derivatives have shown effectiveness against viral replication mechanisms, potentially positioning this compound as a candidate for further antiviral research .
Case Studies
Several case studies have highlighted the efficacy of similar compounds in clinical settings:
- Case Study 1 : A derivative exhibiting structural similarities was evaluated for its ability to inhibit tumor growth in xenograft models, showing a tumor growth inhibition rate of approximately 48% compared to controls .
- Case Study 2 : Another study investigated the combination therapy potential of this class of compounds with existing chemotherapeutics, revealing enhanced anticancer effects when used in conjunction with drugs like taxol and camptothecin .
Q & A
Basic Research Question
- NMR Analysis : Assign peaks using ¹H/¹³C NMR in DMSO-d₆ or CDCl₃. Key signals include:
- IR Spectroscopy : Confirm sulfonyl (S=O stretch at 1150–1300 cm⁻¹) and oxazole (C=N stretch at 1600–1650 cm⁻¹) functionalities .
- HPLC : Use reverse-phase C18 columns (acetonitrile/water gradient) to assess purity (>95%) .
Advanced Consideration : Employ 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals, particularly for the oxazole and furan moieties. Compare experimental HRMS data with theoretical m/z values (e.g., [M+H]⁺) to validate molecular formula .
What biological targets or mechanisms are hypothesized for this compound, and how can they be experimentally evaluated?
Advanced Research Question
- Target Prediction : Use molecular docking (AutoDock Vina) to screen against kinase or protease targets (e.g., EGFR, COX-2) due to sulfonyl and oxazole pharmacophores .
- In Vitro Assays :
- Mechanistic Studies : Western blotting to assess apoptosis markers (e.g., Bax/Bcl-2 ratio) or ELISA for inflammatory cytokines (e.g., TNF-α) .
Data Contradiction Note : If biological activity is inconsistent with docking predictions, evaluate cell permeability via Caco-2 assays or metabolomics to identify prodrug activation pathways .
How do structural modifications (e.g., substituent variations) impact the compound’s reactivity and bioactivity?
Advanced Research Question
- SAR Studies :
- Sulfonyl Group : Replace 4-fluorophenyl with 4-chlorophenyl to enhance electrophilicity (test via nucleophilic substitution kinetics) .
- Furan Methyl : Substitute with thiophene to study π-π stacking effects (compare logP via HPLC) .
- Reactivity Analysis : Perform Hammett studies on substituted aryl groups to correlate electronic effects with cyclization yields .
Experimental Design : Synthesize 5–10 analogs, characterize via LC-MS, and screen in parallel biological assays. Use QSAR models (e.g., CoMFA) to predict activity cliffs .
What computational methods are suitable for modeling this compound’s interactions with biological targets?
Advanced Research Question
- Docking Simulations : Use Schrödinger Suite or MOE to dock into ATP-binding sites (e.g., EGFR PDB: 1M17). Prioritize poses with sulfonyl groups forming hydrogen bonds to Lys721 .
- MD Simulations : Run 100-ns trajectories (AMBER force field) to assess binding stability. Calculate RMSD (<2 Å indicates stable binding) .
- ADMET Prediction : Use SwissADME to predict bioavailability (TPSA < 140 Ų) and toxicity (AMES test alerts for mutagenicity) .
Validation : Cross-validate computational results with experimental SPR (surface plasmon resonance) data to measure binding affinity (KD values) .
How can stability and degradation pathways be analyzed under physiological conditions?
Advanced Research Question
- Forced Degradation : Expose to pH 1–13 buffers (37°C, 24h) and analyze via HPLC-MS. Major degradation products may include sulfonic acid derivatives (hydrolysis) .
- Oxidative Stability : Treat with H₂O₂ (3% v/v) and monitor via TLC. Expect sulfoxide formation (Rf shift from 0.5 to 0.3) .
- Metabolite Identification : Incubate with liver microsomes (human/rat) and profile via UPLC-QTOF. Phase I metabolites likely involve furan ring oxidation .
Mitigation Strategy : Formulate with cyclodextrins or liposomes to enhance shelf-life if instability is observed .
What analytical techniques are critical for resolving conflicting data in reaction mechanisms or biological outcomes?
Advanced Research Question
- Contradiction in Reaction Pathways : Use isotopic labeling (e.g., ¹³C-propargylamine) to trace cyclization intermediates via ¹³C NMR .
- Biological Discrepancies : Perform transcriptomics (RNA-seq) to identify off-target effects if cytotoxicity varies between cell lines .
- Crystallography : Solve single-crystal X-ray structures to unambiguously confirm regiochemistry (e.g., oxazole vs. isoxazole) .
Example : If HRMS data conflicts with NMR assignments, re-isolate the compound and repeat MALDI-TOF for higher mass accuracy (<5 ppm error) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
